molecular formula C14H17NO6 B2983518 3-{[(Benzyloxy)carbonyl](2-carboxyethyl)amino}propanoic acid CAS No. 182001-76-9

3-{[(Benzyloxy)carbonyl](2-carboxyethyl)amino}propanoic acid

Cat. No.: B2983518
CAS No.: 182001-76-9
M. Wt: 295.291
InChI Key: BQTRRUDIWGZIBX-UHFFFAOYSA-N
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Description

3-{(Benzyloxy)carbonylamino}propanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a 2-carboxyethyl substituent, and a propanoic acid backbone. The Cbz group is widely used in peptide synthesis to protect amine functionalities during coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-carboxyethyl(phenylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c16-12(17)6-8-15(9-7-13(18)19)14(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTRRUDIWGZIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Benzyloxy)carbonylamino}propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with a suitable carboxyethyl precursor to form the propanoic acid backbone.

    Deprotection: The benzyloxycarbonyl group is removed under mild acidic or hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{(Benzyloxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyethyl group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{(Benzyloxy)carbonylamino}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{(Benzyloxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications References
3-{[(Benzyloxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid C₁₈H₁₉NO₅ 329.35 3-Methoxyphenyl group Enhanced lipophilicity; potential in drug design
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid C₁₁H₁₀F₃NO₄ 277.20 Trifluoromethyl group Increased metabolic stability; fluorinated analogs in imaging agents
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid C₁₇H₁₅INO₄ 448.21 4-Iodophenyl group Radioactive labeling potential
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine C₁₈H₂₀N₂O₅ 344.37 Dual benzyloxy groups; stereocenter Chiral building block for peptides
2-{[(Benzyloxy)carbonyl]amino}-3-(2-ethylcyclopropyl)propanoic acid C₁₆H₂₁NO₄ 291.34 2-Ethylcyclopropyl group Conformational rigidity; cyclopropane motifs in drug design
Target Compound : 3-{(Benzyloxy)carbonylamino}propanoic acid (Hypothetical) C₁₅H₁₇NO₆ 331.31 (est.) 2-Carboxyethyl side chain Enhanced hydrophilicity; bifunctional reactivity N/A
Key Observations:
  • Fluorinated Analogs (e.g., ): The trifluoromethyl group in 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid improves metabolic stability and electronegativity, making it valuable for imaging agents or enzyme inhibitors .
  • Aromatic Substituents : Compounds with methoxyphenyl () or iodophenyl () groups exhibit increased lipophilicity, favoring membrane permeability in drug candidates.
  • Chiral Centers: Stereospecific derivatives like 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine () are critical for peptide synthesis, where enantiomeric purity affects biological activity .
  • Carboxyethyl vs. Carboxylic Acid Backbone : The target compound’s 2-carboxyethyl group introduces an additional carboxylic acid, likely enhancing water solubility compared to analogs with single carboxylic acid termini.

Physicochemical Properties

  • Polarity and Solubility : The 2-carboxyethyl group in the target compound increases polarity, contrasting with trifluoromethyl () or cyclopropane-containing analogs (), which are more hydrophobic.
  • Stability: Cbz-protected compounds are generally stable under basic conditions but susceptible to hydrogenolysis (e.g., using Pd/C in H₂, as in ) .

Biological Activity

3-{(Benzyloxy)carbonylamino}propanoic acid (CAS Number: 182001-76-9) is a synthetic organic compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C14H17NO6
  • Molecular Weight : 295.29 g/mol
  • Structural Features : The compound contains benzyloxycarbonyl and carboxyethyl functional groups, which contribute to its biological interactions.

The biological activity of 3-{(Benzyloxy)carbonylamino}propanoic acid is closely related to its structural components:

  • Amino Group : The amino group allows for interactions with various biological targets, including enzymes and receptors.
  • Carboxylic Acid Moiety : This feature enhances solubility and can facilitate binding to transport proteins or receptors involved in cellular uptake.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

  • Inhibition of Amino Acid Transporters :
    • Studies have shown that the compound can inhibit specific amino acid transporters such as LAT1, which is crucial for transporting nutrients across cell membranes. Inhibition of LAT1 has implications for cancer therapy by depriving tumor cells of essential amino acids needed for growth .
  • Potential Antitumor Activity :
    • The compound's ability to modulate amino acid transport may also extend to antitumor effects. By targeting LAT1, it could potentially reduce the proliferation of cancer cells that rely heavily on certain amino acids .
  • Biochemical Probes :
    • Due to its structural characteristics, 3-{(Benzyloxy)carbonylamino}propanoic acid is being investigated as a biochemical probe in research settings, particularly in studies involving metabolic pathways and transport mechanisms.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on LAT1 Inhibition :
    • A recent study utilized molecular dynamics simulations and docking techniques to evaluate the inhibitory effects of various compounds on LAT1. Results indicated that derivatives similar to 3-{(Benzyloxy)carbonylamino}propanoic acid showed significant inhibition, with IC50 values suggesting effective concentrations for therapeutic applications .
  • Synthetic Applications :
    • The compound has been used as a building block in the synthesis of more complex molecules, demonstrating its versatility in organic synthesis and medicinal chemistry.

Comparative Analysis

Property/Compound3-{(Benzyloxy)carbonylamino}propanoic Acid(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic Acid
Molecular Weight295.29 g/molSimilar (varies based on substituents)
Biological ActivityInhibits LAT1, potential antitumor effectsSimilar mechanisms but different target specificity
ApplicationsBiochemical probe, amino acid transporter inhibitionOrganic synthesis, potential therapeutic applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-{(Benzyloxy)carbonylamino}propanoic acid?

  • Methodological Answer : The synthesis typically involves carbobenzyloxy (Cbz) protection of the amine group, followed by coupling with a carboxylic acid derivative. For example, carbobenzyloxy-protected intermediates (e.g., N-Carbobenzyloxy-L-aspartic acid in ) are synthesized using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups for amide bond formation . Purification via column chromatography or recrystallization ensures product integrity.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.
  • HPLC with UV/Vis or fluorescence detection to assess purity (>95% is standard for research-grade compounds) .

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring and medical consultation if exposure occurs .
  • Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s reactivity in peptide synthesis?

  • Methodological Answer : The Cbz group acts as a temporary protective moiety for amines, enabling selective deprotection (e.g., via hydrogenolysis with Pd/C) without disrupting acid-sensitive groups. This is critical in sequential peptide coupling reactions . Studies on similar Cbz-protected amino acids show enhanced stability under basic conditions, making them suitable for solid-phase synthesis workflows .

Q. What experimental approaches resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Perform pH-dependent solubility profiling using buffered solutions (pH 2–12) and quantify via UV absorbance or gravimetric analysis.
  • Compare results with computational predictions (e.g., Hansen solubility parameters) to identify discrepancies .
  • Use co-solvent systems (e.g., DMSO/water) for improved dissolution in biological assays .

Q. How can this compound be applied in studying enzyme-substrate interactions?

  • Methodological Answer :

  • Use as a competitive inhibitor in kinetic assays (e.g., for carboxylases or proteases) by monitoring changes in enzymatic activity via fluorescence quenching or calorimetry .
  • Incorporate isotopic labeling (e.g., ¹³C or ¹⁵N) for NMR-based structural studies of binding pockets .
  • Pair with molecular docking simulations to predict binding affinities and validate with SPR (surface plasmon resonance) .

Q. What strategies mitigate hydrolysis of the carboxyethylamino group during long-term storage?

  • Methodological Answer :

  • Lyophilize the compound and store under inert gas (argon) to minimize moisture exposure .
  • Add stabilizers (e.g., EDTA) to chelate metal ions that catalyze hydrolysis .
  • Conduct accelerated stability studies (40°C/75% RH) to model degradation kinetics and establish shelf-life .

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